ISOPROPYL 2-[(2-{[5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOPROPYL 2-[(2-{[5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a benzothiophene moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-[(2-{[5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the benzothiophene derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 2-[(2-{[5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
ISOPROPYL 2-[(2-{[5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ISOPROPYL 2-[(2-{[5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ISOPROPYL 2-[(2-{[5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H31ClN6O4S2 |
---|---|
Molecular Weight |
615.2g/mol |
IUPAC Name |
propan-2-yl 2-[[2-[[5-(4-chloro-1,5-dimethylpyrazol-3-yl)-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H31ClN6O4S2/c1-15(2)39-27(37)22-17-10-6-9-13-20(17)41-26(22)30-21(36)14-40-28-32-31-25(24-23(29)16(3)34(4)33-24)35(28)18-11-7-8-12-19(18)38-5/h7-8,11-12,15H,6,9-10,13-14H2,1-5H3,(H,30,36) |
InChI Key |
ZQLLOXVMRATBFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC(C)C)Cl |
Canonical SMILES |
CC1=C(C(=NN1C)C2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.